molecular formula C14H11N3OS B3002150 2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide CAS No. 313524-20-8

2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide

Cat. No.: B3002150
CAS No.: 313524-20-8
M. Wt: 269.32
InChI Key: HWMYOGNXEBTENC-UHFFFAOYSA-N
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Description

2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide is a benzothiazole derivative characterized by an amino group at position 2 and a phenyl-substituted carboxamide at position 6 of the benzothiazole core. The compound’s structure allows for versatile modifications, enabling exploration of structure-activity relationships (SAR) through substitutions at key positions.

Properties

IUPAC Name

2-amino-N-phenyl-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c15-14-17-11-7-6-9(8-12(11)19-14)13(18)16-10-4-2-1-3-5-10/h1-8H,(H2,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMYOGNXEBTENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)N=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide can be achieved through several synthetic routes. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The reaction typically proceeds under mild conditions, often involving the use of coupling agents such as EDCI or DCC to facilitate the formation of the amide bond . Additionally, microwave irradiation and one-pot multicomponent reactions have been employed to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for this compound.

Scientific Research Applications

Anticancer Activity

Research has indicated that benzothiazole derivatives, including 2-amino-N-phenylbenzo[d]thiazole-6-carboxamide, exhibit significant anticancer properties. For instance, studies have shown that compounds within this class can inhibit the growth of various cancer cell lines:

CompoundCell LineIC50 (µM)Activity
This compoundHOP-92 (lung cancer)4.79Inhibition of hERG potassium channels
Benzothiazole Derivative AMCF-7 (breast cancer)6.11Potent effect on cell viability
Benzothiazole Derivative BHEPG-2 (liver cancer)10.86Significant cytotoxicity

The compound's ability to inhibit specific potassium channels involved in cancer cell proliferation highlights its potential as a therapeutic agent against non-small cell lung cancer .

Antimicrobial Properties

Benzothiazole derivatives are also recognized for their antimicrobial activity. The structure of this compound allows it to interact with bacterial membranes and inhibit growth:

CompoundTarget BacteriaMIC (µM)Activity
This compoundStaphylococcus aureus15.0High antibacterial activity
Benzothiazole Derivative CEscherichia coli20.0Moderate antibacterial activity

These findings suggest that this compound could be developed into a new class of antimicrobial agents .

Antidiabetic Potential

Recent studies have explored the antidiabetic properties of benzothiazole derivatives. The compound has been evaluated for its ability to regulate blood glucose levels and improve insulin sensitivity:

CompoundMechanism of ActionEffect
This compoundInhibition of α-glucosidaseReduces postprandial glucose levels

Such mechanisms indicate that this compound may serve as a lead for developing new antidiabetic medications .

Case Study 1: Anticancer Efficacy

A study conducted on a series of benzothiazole derivatives demonstrated that modifications at specific positions significantly enhanced anticancer activity against various cell lines. The results indicated that the presence of an amino group at the 2-position was critical for maintaining high potency against cancer cells .

Case Study 2: Antimicrobial Screening

In another investigation, a library of benzothiazole derivatives was screened for antimicrobial activity against clinical strains of bacteria. The study found that compounds similar to this compound exhibited potent activity against resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant bacteria .

Comparison with Similar Compounds

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide with structurally analogous compounds:

Key Structural Features :
  • Position 2: Amino, acetamido, or piperidinyl groups.
  • Position 6 : Carboxamide linked to phenyl, chlorophenyl, or alkyl/aryl groups.
  • Linker/Terminal Groups: Alkylene or phenylene linkers with sulfonamido, pyridinylamino, or morpholinosulfonyl termini.
Comparative Data Table :
Compound Name Position 2 Substituent Carboxamide Substituent Key Biological Activity IC50/EC50 Purity (%) Reference
This compound Amino Phenyl Not explicitly reported N/A >96
Compound 22 (2-Acetamido-N-[3-(pyridin-2-ylamino)propyl]benzo[d]thiazole-6-carboxamide) Acetamido 3-(Pyridin-2-ylamino)propyl linker BRAFV600E kinase inhibition 7.9 µM >96
2-Amino-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide Amino 4-Chlorophenyl Hsp90 C-terminal inhibition (SAR study) Not quantified >99
2-(3-Carbamoylpiperidin-1-yl)-N-(4-chlorophenyl)benzo[d]thiazole-6-carboxamide (8l) 3-Carbamoylpiperidin-1-yl 4-Chlorophenyl Hsp90 inhibition Not reported 99.9
2-Acetamido-N-[4-(thiazol-2-ylsulfamoyl)phenyl]benzo[d]thiazole-6-carboxamide (28) Acetamido 4-(Thiazol-2-ylsulfamoyl)phenyl Antiproliferative activity (melanoma) Not reported 95.5
Key Observations :

Acetamido derivatives often exhibit enhanced metabolic stability and kinase affinity . Compound 22’s pyridinylamino propyl linker contributes to BRAFV600E inhibition (IC50 = 7.9 µM), suggesting that extended linkers with heteroaromatic termini improve target engagement .

Carboxamide Substituents :

  • Phenyl vs. Chlorophenyl : The 4-chlorophenyl group in Hsp90 inhibitors (e.g., 8l) enhances hydrophobic interactions with target proteins compared to unsubstituted phenyl .
  • Sulfonamido Termini : Compounds like 28 with sulfonamido groups show moderate antiproliferative activity, likely due to improved solubility and membrane permeability .

Synthetic Yields and Purity :

  • Yields vary significantly (20–89%), with complex linkers (e.g., thiazol-2-ylsulfamoyl in 28) often resulting in lower yields (20%) .
  • Purity consistently exceeds 95% across studies, validated via HPLC and HRMS .

Physicochemical and Pharmacokinetic Properties

  • Melting Points : Most derivatives exhibit high thermal stability (melting points >200°C), indicative of crystalline purity .
  • Solubility: Esters (e.g., methyl 2-aminobenzo[d]thiazole-6-carboxylate) show higher solubility than carboxamides, though the latter are preferred for in vivo stability .

Target Selectivity and Mechanisms

  • Kinase Inhibition: Compound 22’s BRAFV600E selectivity highlights the role of pyridinylamino linkers in blocking ATP-binding pockets .
  • Hsp90 Inhibition : Piperidinyl and chlorophenyl substituents (e.g., 8l) disrupt Hsp90’s chaperone function by binding to its C-terminal domain .
  • Antimicrobial Activity : Piperidine-substituted derivatives (e.g., 5a-e) demonstrate moderate antibacterial effects, though less potent than dedicated antimicrobial scaffolds .

Biological Activity

2-Amino-N-phenylbenzo[d]thiazole-6-carboxamide is a compound of significant interest due to its diverse biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2SC_{13}H_{10}N_2S with a molecular weight of approximately 226.29 g/mol. The compound features a benzo[d]thiazole core, which is known for its pharmacological potential.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2-amino-benzothiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

  • Cell Viability Assays :
    • The MTT assay was employed to evaluate cytotoxicity against human liver cancer cells (Hep-G2). The compound demonstrated significant antiproliferative effects with an IC50 value comparable to established chemotherapeutics such as doxorubicin .
    • Table 1 summarizes the cytotoxic effects of various derivatives against Hep-G2 cells:
    CompoundIC50 (µM)Reference
    This compound15.5
    Doxorubicin10.8
    Ellipticine11.5

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key tumor-related proteins, including various kinases involved in cell proliferation and survival pathways.

  • Targeted Kinases :
    • The compound has been shown to inhibit tyrosine kinases, which are critical for tumor growth and metastasis. For instance, it exhibits inhibitory activity against CSF1R kinase with an IC50 value of approximately 5.5 nM .

Antimicrobial Activity

In addition to its anticancer properties, this compound also displays antimicrobial activity. Research indicates that compounds within the benzothiazole family can inhibit bacterial growth through various mechanisms.

  • Inhibition Studies :
    • The compound was tested against several bacterial strains, demonstrating effective inhibition at low concentrations.
    • Table 2 lists the antimicrobial efficacy against selected pathogens:
    PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
    Staphylococcus aureus32
    Escherichia coli64
    Pseudomonas aeruginosa128

Case Studies

Several case studies have documented the effectiveness of benzothiazole derivatives in clinical settings:

  • Case Study on Hepatocellular Carcinoma :
    • A study involving patients with hepatocellular carcinoma treated with a regimen including benzothiazole derivatives showed a marked reduction in tumor size and improved survival rates .
  • Antimicrobial Treatment :
    • In a clinical trial assessing the efficacy of benzothiazole compounds against resistant bacterial strains, patients exhibited significant recovery rates when treated with formulations containing these compounds .

Q & A

Q. What synthetic routes are commonly employed for 2-amino-N-phenylbenzo[d]thiazole-6-carboxamide, and what are the critical reaction conditions?

The compound is synthesized via multi-step reactions involving nucleophilic coupling and functional group protection. A key step includes NaH-mediated coupling of intermediates, such as 4-amino-6-chloro-2-methylpyrimidine, followed by deprotection using reagents like hydroxypropyl-β-cyclodextrin to improve solubility . Reaction conditions (e.g., reflux in acetonitrile or DMF with iodine) and purification via column chromatography are critical for yield optimization. Structural confirmation relies on ¹H/¹³C NMR and HRMS, as demonstrated in analogs with similar scaffolds .

Q. How is the structural integrity and purity of this compound validated in academic research?

Analytical characterization includes:

  • ¹H/¹³C NMR spectroscopy : To confirm proton environments and carbon frameworks (e.g., δ 7.75 ppm for aromatic protons, δ 165.91 ppm for carbonyl carbons) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+ observed at m/z 303.0500 for C₁₄H₁₃N₃OS₂) .
  • Melting point analysis : To assess crystallinity and purity (e.g., 230–247°C for derivatives) .

Advanced Research Questions

Q. What methodologies are used to evaluate the compound’s inhibitory activity against Pteridine Reductase-1 (PTR1) in Trypanosoma species?

  • Enzyme inhibition assays : Measure IC₅₀ values using recombinant PTR1 enzymes (e.g., IC₅₀ = 0.35 µM for T. brucei PTR1) via spectrophotometric NADPH depletion .
  • Synergy studies : Co-administration with methotrexate (Potentiating Index = 1.2–2.7) to assess combinatorial effects on parasite viability .
  • Crystallography : Co-crystallization with PTR1 to identify binding interactions (e.g., hydrogen bonding with Thr63 and hydrophobic packing with Phe113) .

Q. How do structural modifications of the benzothiazole scaffold influence anti-trypanosomal activity and pharmacokinetics?

  • Substituent effects : Introducing electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring enhances PTR1 inhibition (e.g., 4d: IC₅₀ = 0.35 µM) by improving enzyme active-site interactions .
  • Bioavailability optimization : Formulation with hydroxypropyl-β-cyclodextrin increases oral bioavailability in murine models, as shown in pharmacokinetic studies (Cₘₐₓ = 12 µM, t₁/₂ = 8.2 hr) .
  • ADME-Tox profiling : Microsomal stability assays (e.g., human liver microsomes) and cytotoxicity screening (e.g., HepG2 cells) ensure selectivity (SI > 10) .

Q. What experimental models are employed to assess in vivo efficacy against Trypanosomatidic infections?

  • Murine xenograft models : Subcutaneous inoculation of T. brucei-infected cells, followed by oral administration (e.g., 50 mg/kg/day for 14 days) to monitor tumor regression .
  • Parasite load quantification : qPCR or bioluminescence imaging of blood/tissue samples to measure EC₅₀ values (e.g., 7.0 µM in T. brucei) .
  • Immunohistochemistry : Post-treatment tissue analysis to evaluate organ-specific toxicity and parasite clearance .

Methodological Considerations

Q. How are solubility and stability challenges addressed during preclinical development?

  • Cyclodextrin complexation : Enhances aqueous solubility (e.g., 4c with hydroxypropyl-β-cyclodextrin achieves >90% dissolution in simulated gastric fluid) .
  • Lyophilization : Stabilizes the compound for long-term storage without degradation (e.g., 24-month stability at -20°C) .

Q. What strategies are used to resolve contradictions in SAR data across benzothiazole derivatives?

  • Meta-analysis of IC₅₀ datasets : Cross-referencing enzymatic (PTR1 inhibition) and cellular (anti-parasitic EC₅₀) data to identify outliers .
  • Computational docking : Molecular dynamics simulations (e.g., using AutoDock Vina) to rationalize activity differences based on binding poses .

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